4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate
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Overview
Description
4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate is an organic compound with a complex structure that includes a cyanophenyl group and a heptanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate typically involves the condensation of 4-cyanobenzaldehyde with 4-aminophenyl heptanoate under acidic or basic conditions to form the imine linkage. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or other reduced forms.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. The cyanophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[(4-Cyanophenyl)imino]methyl}-2-methoxyphenyl acetate
- 4-[(2-{(E)-[(4-Cyanophenyl)imino]methyl}phenoxy)methyl]benzoate
Uniqueness
4-{(E)-[(4-Cyanophenyl)imino]methyl}phenyl heptanoate is unique due to its heptanoate ester group, which can influence its solubility, stability, and biological activity compared to similar compounds with different ester groups or substituents.
Properties
CAS No. |
36457-26-8 |
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Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
[4-[(4-cyanophenyl)iminomethyl]phenyl] heptanoate |
InChI |
InChI=1S/C21H22N2O2/c1-2-3-4-5-6-21(24)25-20-13-9-18(10-14-20)16-23-19-11-7-17(15-22)8-12-19/h7-14,16H,2-6H2,1H3 |
InChI Key |
BBYIKYKMVQLDSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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